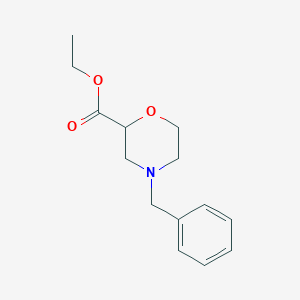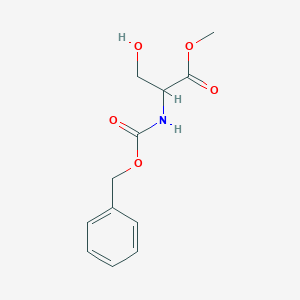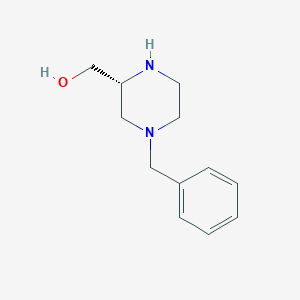
(R)-4-benzyl-2-hydroxymethylpiperazine
描述
(R)-4-benzyl-2-hydroxymethylpiperazine, also known as (R)-BHMP, is an organic compound with a variety of applications in scientific research. It is a derivative of piperazine and is a chiral molecule, meaning that it has two distinct forms that can be distinguished by their physical and chemical properties. (R)-BHMP is of particular interest to scientists due to its ability to act as a chiral template in a variety of synthetic reactions and its potential to be used as a chiral catalyst in biochemical reactions.
科学研究应用
(R)-BHMP has a variety of applications in scientific research. It can be used as a chiral template in a variety of synthetic reactions, as it has the ability to form a variety of chiral compounds. It can also be used as a chiral catalyst in biochemical reactions, as it has the ability to selectively catalyze the formation of one of the two enantiomers of a given compound. Additionally, (R)-BHMP can be used as a chiral ligand in asymmetric catalysis, as it is able to selectively bind to one of the two enantiomers of a given compound.
作用机制
The mechanism by which (R)-BHMP acts as a chiral template or catalyst is not yet understood. However, it is thought to involve the formation of a complex between the (R)-BHMP molecule and the substrate molecule, which in turn leads to the preferential formation of one of the two enantiomers of the substrate. This is thought to be due to the preferential binding of the (R)-BHMP molecule to one of the two enantiomers of the substrate, which in turn leads to the preferential formation of that enantiomer.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-BHMP are not yet fully understood. It is known to be non-toxic and non-irritating, and has been shown to have no adverse effects in laboratory animals. Additionally, it has been shown to have no effect on the activity of enzymes or other proteins in the body.
实验室实验的优点和局限性
The main advantages of using (R)-BHMP in laboratory experiments are its low cost, ease of synthesis, and ability to selectively catalyze the formation of one of the two enantiomers of a given compound. The main limitation of using (R)-BHMP is its lack of understanding of the mechanism by which it acts as a chiral template or catalyst, as this limits its ability to be used in more complex reactions.
未来方向
The future of (R)-BHMP research is promising. Further research into its mechanism of action could lead to the development of more efficient and selective chiral templates and catalysts. Additionally, further research into its biochemical and physiological effects could lead to its use in the development of new drugs and other therapeutic compounds. Finally, research into its potential applications in asymmetric catalysis could lead to the development of more efficient and selective catalysts for a variety of chemical reactions.
属性
IUPAC Name |
[(2R)-4-benzylpiperazin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMFGDYBTJEEDP-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428014 | |
| Record name | (R)-4-benzyl-2-hydroxymethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-benzyl-2-hydroxymethylpiperazine | |
CAS RN |
149715-46-8 | |
| Record name | (2R)-4-(Phenylmethyl)-2-piperazinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149715-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-4-benzyl-2-hydroxymethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B180552.png)


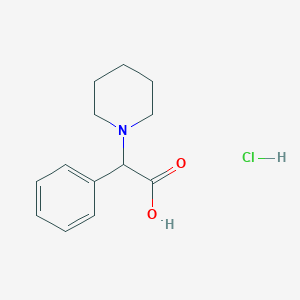


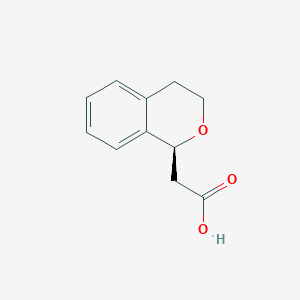
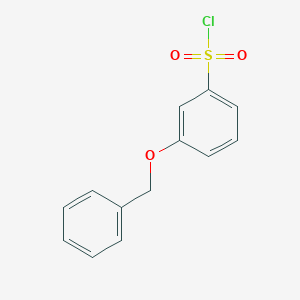
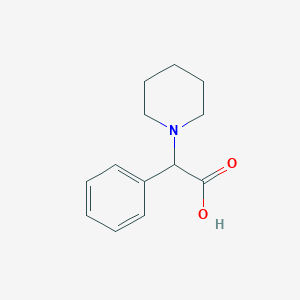
![2-[4-(Aminomethyl)phenyl]benzoic acid](/img/structure/B180571.png)
